9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene
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Overview
Description
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene is an organic compound that features a selenoxanthene core with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene typically involves the reaction of selenoxanthene derivatives with 4-methoxyphenyl reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction, where 4-methoxyphenyl boronic acid is reacted with a selenoxanthene halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxanthene oxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenoxanthene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include selenoxanthene oxides, reduced selenoxanthene derivatives, and substituted selenoxanthenes with various functional groups.
Scientific Research Applications
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(4-methoxyphenyl)anthracene: This compound shares a similar methoxyphenyl substituent but has an anthracene core instead of a selenoxanthene core.
9-(4-Methoxyphenyl)-9H-xanthen-9-ol: This compound has a xanthenol core and forms inclusion compounds with various guests.
Uniqueness
The uniqueness of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene lies in its selenoxanthene core, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
91681-82-2 |
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Molecular Formula |
C20H24OSe |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene |
InChI |
InChI=1S/C20H24OSe/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h10-13,20H,2-9H2,1H3 |
InChI Key |
ZINQJRAXBPYVLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3)[Se]C4=C2CCCC4 |
Origin of Product |
United States |
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